Strictosidine, 5alpha-carboxy-

Beschreibung

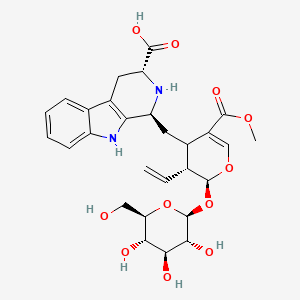

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,3R)-1-[[(2S,3R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O11/c1-3-12-14(8-18-21-15(9-19(29-18)25(35)36)13-6-4-5-7-17(13)30-21)16(26(37)38-2)11-39-27(12)41-28-24(34)23(33)22(32)20(10-31)40-28/h3-7,11-12,14,18-20,22-24,27-34H,1,8-10H2,2H3,(H,35,36)/t12-,14?,18+,19-,20-,22-,23+,24-,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKZIVMTXZLOTP-ZCCQUAMYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H](C1C[C@H]2C3=C(C[C@@H](N2)C(=O)O)C4=CC=CC=C4N3)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955912 | |

| Record name | 1-{[3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]methyl}-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34371-11-4 | |

| Record name | Strictosidine, 5alpha-carboxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034371114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]methyl}-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation of Strictosidine, 5alpha Carboxy in Biological Systems

Strictosidine (B192452) Deglucosylation by Strictosidine β-D-Glucosidase (SGD; EC 3.2.1.105)

The enzyme Strictosidine β-D-glucosidase (SGD) plays a critical role in the biosynthetic pathway by catalyzing the deglucosylation of strictosidine. nih.govgoogle.comnih.gov This hydrolytic cleavage of the glucose unit from strictosidine yields a highly reactive aglycone. nih.govoup.comresearchgate.net This aglycone is unstable and serves as a crucial intermediate, which can then be channeled into various branches of the TIA biosynthetic pathway to produce a diverse array of alkaloids. nih.govgoogle.com

SGD exhibits high substrate specificity for strictosidine. nih.gov The enzyme is located in the endoplasmic reticulum, while its substrate, strictosidine, is stored in the vacuole. google.com This subcellular compartmentalization suggests a controlled mechanism for the initiation of the downstream alkaloid biosynthesis. The deglucosylation step is considered a gateway to the vast diversity of monoterpenoid indole (B1671886) alkaloids found in plants. nih.gov

Enzymatic Pathways Leading to Strictosidine, 5alpha Carboxy

Post-Strictosidine Transformations and Carboxylation Events

Proposed Carboxylation Mechanisms and Putative Enzyme Candidates for 5alpha-carboxy-Strictosidine Formation

The biosynthesis of 5-carboxystrictosidine is believed to occur via a Pictet-Spengler reaction, a critical step in the formation of many alkaloids. researchgate.netresearchgate.net In this proposed pathway, L-tryptophan, rather than tryptamine (B22526), condenses with secologanin (B1681713). biocrick.com This initial condensation is noteworthy as it incorporates the carboxyl group from L-tryptophan directly into the final structure.

The structure of a new glucoalkaloid, 3,4-dehydro-5(S)-5-Carboxystrictosidine, which was isolated from Uncaria tomentosa (Cat's Claw), has been confirmed through synthesis starting from secologanin and L-tryptophan. biocrick.com This provides strong evidence for the proposed biosynthetic route. The total synthesis of (-)-5-Carboxystrictosidine has been achieved through a bioinspired diastereoselective Pictet-Spengler reaction. biocrick.com

While the general mechanism involving the condensation of L-tryptophan and secologanin is accepted, the specific enzyme catalyzing the carboxylation of strictosidine (B192452) to form 5alpha-carboxy-strictosidine has not been definitively identified. Research suggests that 5-carboxy strictosidine is a probable exception to the typical strictosidine synthase-catalyzed reaction, but there is currently no conclusive evidence for a subsequent decarboxylation of this compound. researchgate.net Enzymes such as carboxyltransferases are known to be involved in the biosynthesis of other complex natural products, but a specific carboxyltransferase for strictosidine has not yet been characterized. researchgate.netbioinformatics.nlnih.gov Further research is required to isolate and characterize the specific enzyme or enzymes responsible for the formation of 5alpha-carboxy-strictosidine.

Divergent Biosynthetic Routes from Strictosidine Aglycone Leading to Various TIA Backbones

Strictosidine stands as the universal precursor to the vast family of monoterpenoid indole (B1671886) alkaloids (TIAs). nih.govwikipedia.org The journey from strictosidine to the diverse array of over 2,000 TIAs begins with a crucial deglycosylation step. This reaction is catalyzed by the enzyme strictosidine β-d-glucosidase (SGD), which removes the glucose moiety from strictosidine to produce a highly reactive and unstable aglycone. nih.gov This aglycone is a pivotal intermediate, serving as the entry point into numerous divergent biosynthetic pathways that ultimately yield the various TIA structural backbones. nih.gov

The strictosidine aglycone can undergo spontaneous rearrangements to form 4,21-dehydrogeissoschizine. This intermediate is then acted upon by various enzymes to generate different alkaloid scaffolds. For instance, geissoschizine synthase can convert it into geissoschizine, a precursor for iboga-type alkaloids like catharanthine (B190766) and aspidosperma-type alkaloids such as tabersonine. researchgate.net

The following table summarizes some of the key divergent pathways originating from the strictosidine aglycone:

| Precursor | Key Enzymes/Intermediates | Resulting TIA Backbone/Alkaloid Type | References |

|---|---|---|---|

| Strictosidine Aglycone | Spontaneous rearrangement to 4,21-dehydrogeissoschizine; Geissoschizine Synthase (GS) | Iboga (e.g., Catharanthine), Aspidosperma (e.g., Tabersonine) | researchgate.net |

| Strictosidine Aglycone | 4,21-dehydrogeissoschizine; Alcohol Dehydrogenases (ADHs) | Yohimbane (e.g., Yohimbine, Rauwolscine) | researchgate.net |

| Strictosidine Aglycone | Tetrahydroalstonine Synthase (THAS), Alstonine Synthase (AS) | Corynanthe (e.g., Alstonine) | genome.jp |

| Strictosidine Aglycone | Geissoschizine Synthase (GS), Geissoschizine Oxidase (GO), etc. | Corynanthe (e.g., Stemmadenine acetate, a precursor to Vinblastine) | genome.jp |

| Strictosidine Aglycone | Oxidative cyclization | Cymoside (furo[3,2-b]indoline framework) | bbk.ac.uk |

This enzymatic diversification highlights the central role of the strictosidine aglycone as a branching point in TIA biosynthesis, leading to a wide array of structurally and functionally diverse alkaloids.

Enzymatic Reaction Kinetics and Mechanistic Studies within the Pathway

The biosynthesis of strictosidine and its derivatives is governed by enzymes with specific kinetic properties and reaction mechanisms. The central enzyme, strictosidine synthase (STR), catalyzes the stereospecific Pictet-Spengler condensation of tryptamine and secologanin. wikipedia.orgsmith.edu

Kinetic studies of STR from various plant sources have been conducted to understand its efficiency. For example, STR purified from Catharanthus roseus cell cultures showed apparent Kₘ values for tryptamine and secologanin of 0.83 mM and 0.46 mM, respectively.

| Enzyme | Source | Substrate | Kₘ (mM) | Reference |

|---|---|---|---|---|

| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 0.83 | biocrick.com |

| Secologanin | 0.46 | biocrick.com |

Mechanistic studies have revealed that the strictosidine synthase active site acts as a scaffold, increasing the local concentration of the substrates and orienting the iminium intermediate for a productive cyclization. wikipedia.org The reaction proceeds through a series of acid-base catalysis steps. smith.edu Interestingly, kinetic isotope effect studies have shown that the rearomatization of a positively charged intermediate is the rate-controlling step in both the enzymatic and non-enzymatic Pictet-Spengler reactions. smith.edu This suggests that the enzyme primarily functions to correctly orient the substrates and intermediates rather than fundamentally altering the reaction mechanism. smith.edu

Following the formation of strictosidine, strictosidine β-d-glucosidase (SGD) plays a critical role. nih.gov This enzyme catalyzes the deglycosylation of strictosidine, which is the gateway to the vast array of TIA metabolic pathways. nih.gov Structural and mutational analyses have identified key amino acid residues, such as Glu-207, Glu-416, His-161, and Trp-388, as essential for the catalytic activity of SGD. nih.gov The deglycosylation process is not just a simple activation step; it is also considered part of a plant defense mechanism. nih.gov

Genetic and Molecular Regulation of Strictosidine, 5alpha Carboxy Biosynthesis

Transcriptional Regulation of Key Biosynthetic Genes (e.g., STR, SGD)

The expression of genes encoding enzymes like STR and SGD is a critical control point in TIA biosynthesis. mdpi.comd-nb.info This regulation occurs primarily at the level of transcription, involving the interplay of specific DNA sequences within the gene promoters and the protein transcription factors that bind to them. nih.govplos.org

The promoters of TIA biosynthetic genes, particularly the Str1 gene from Catharanthus roseus, have been studied to identify regulatory DNA sequences. nih.gov Analysis of the Str1 promoter has revealed several key cis-regulatory elements that are crucial for its expression.

Elicitor-Responsive Elements: Upstream sequences of the Str1 gene have been shown to confer elicitor-responsive expression. nih.gov A significant enhancer region, located between -339 and -145 base pairs from the transcription start site, plays a major role in this response. nih.gov

G-box Element: A G-box element (CACGTG) has been identified in the Str promoter. nih.govoup.com This element is capable of interacting with nuclear factors and the cloned tobacco G-box-binding factor TAF-1. nih.gov However, a mutation that eliminates GBF binding did not significantly affect the elicitor responsiveness of the Str1 promoter, suggesting it may not be essential for this specific response. nih.gov

Jasmonate- and Elicitor-Responsive Element (JERE): A specific region in the STR promoter, known as the JERE, is recognized by AP2/ERF-domain transcription factors called ORCAs (Octadecanoid-Responsive Catharanthus AP2-domain proteins). mdpi.comoup.com This interaction is critical for the activation of STR gene expression in response to jasmonate and elicitors. oup.comd-nb.info

It is noteworthy that the Str1 promoter does not show significant homology with promoter elements found in other elicitor-responsive genes, hinting at the possibility of novel regulatory mechanisms. nih.gov

A complex network of transcription factors (TFs) fine-tunes the expression of TIA biosynthetic genes, acting as either activators or repressors. mdpi.complos.org These TFs belong to various families, including AP2/ERF, bHLH, WRKY, and MYB, and they often work in concert to regulate the pathway. nih.gov

Key Activators:

ORCA Proteins: The ORCA (Octadecanoid-responsive Catharanthus AP2/ERF domain) transcription factors, particularly ORCA2 and ORCA3, are central activators of TIA biosynthesis. mdpi.complos.org They directly bind to the Jasmonate and Elicitor-Responsive Element (JERE) in the promoter of the STR gene. mdpi.com Overexpression of ORCA3 has been shown to up-regulate a suite of TIA pathway genes, including TDC, STR, and D4H. mdpi.com Similarly, overexpression of ORCA2 significantly increases the transcript levels of numerous genes in the TIA pathway, including STR and SGD. d-nb.infonih.gov

CrMYC2: This basic helix-loop-helix (bHLH) transcription factor acts upstream of the ORCAs. nih.govoup.com It does not directly bind to the promoters of biosynthetic genes like STR but instead activates the transcription of ORCA2 and ORCA3. nih.govnih.gov

CrWRKY1: This WRKY transcription factor preferentially expressed in roots can regulate TDC by binding to the W-box element in its promoter. mdpi.com Overexpression of CrWRKY1 leads to increased transcript levels of several key pathway genes, including SGD. mdpi.com

CrBPF1: A MYB-like transcription factor that can partially regulate the STR promoter. nih.gov

Key Repressors:

ZCT Proteins: The zinc finger proteins ZCT1, ZCT2, and ZCT3 act as transcriptional repressors. plos.orgnih.gov They can bind to the promoters of both TDC and STR, inhibiting their expression. plos.orgnih.gov Their repressive action can counteract the activation of the STR promoter by ORCA proteins. nih.gov

GBF Proteins: CrGBF1 and CrGBF2 are bZIP factors that act as repressors, potentially to fine-tune the accumulation of cytotoxic TIAs. oup.com They can bind to a G-box like element in the TDC promoter and have been shown to repress STR gene expression in transient assays. d-nb.info

The interplay between these activators and repressors forms a sophisticated regulatory network that controls the flux through the TIA biosynthetic pathway. mdpi.com For instance, CrWRKY1 can repress the transcriptional activators ORCA2, ORCA3, and CrMYC2, while simultaneously inducing the expression of the ZCT repressors. mdpi.com

Table 1: Key Transcription Factors in Strictosidine (B192452) Biosynthesis Regulation

| Transcription Factor | Family | Function | Target Gene(s) / Element |

| Activators | |||

| ORCA2 | AP2/ERF | Activator | STR, SGD, and other TIA genes via JERE mdpi.comd-nb.infonih.gov |

| ORCA3 | AP2/ERF | Activator | TDC, STR, D4H, and other TIA genes via JERE mdpi.com |

| CrMYC2 | bHLH | Upstream Activator | ORCA2, ORCA3 nih.govnih.gov |

| CrWRKY1 | WRKY | Activator/Repressor | TDC (via W-box), SGD; Represses ORCA2, ORCA3, CrMYC2 mdpi.com |

| CrBPF1 | MYB | Activator | STR promoter nih.gov |

| Repressors | |||

| ZCT1, ZCT2, ZCT3 | Zinc Finger | Repressor | TDC, STR plos.orgnih.gov |

| CrGBF1, CrGBF2 | bZIP | Repressor | TDC (via G-box like element), STR d-nb.infooup.com |

Environmental and Elicitor-Induced Gene Expression Modulation

The biosynthesis of 5α-carboxystrictosidine is highly responsive to external signals, including phytohormones and various stress factors. mdpi.comd-nb.infoplos.orgnih.govuniversiteitleiden.nlnih.gov These signals modulate the expression of key biosynthetic genes, allowing the plant to adjust the production of TIAs according to its physiological needs and environmental conditions.

Methyl jasmonate (MeJA), a well-known plant stress hormone, is a potent inducer of TIA biosynthesis. mdpi.comd-nb.infonih.govuniversiteitleiden.nl It triggers a signaling cascade that leads to the activation of transcription factors, which in turn upregulate the expression of TIA biosynthetic genes. plos.org

Induction of Transcription Factors: MeJA induces the expression of several key regulatory TFs, including CrMYC1, CrMYC2, and the ORCA genes. mdpi.comoup.comnih.gov The ORCA3 promoter itself contains a JA-responsive element, which is different from the JERE found in the STR promoter. d-nb.info

Upregulation of Biosynthetic Genes: Treatment with MeJA leads to increased transcript levels of numerous TIA pathway genes, including STR and SGD. researchgate.netnih.gov Overexpression of ORCA3 in C. roseus cell cultures resulted in the upregulation of TDC and STR. mdpi.com Similarly, the expression of STR and SGD was enhanced in C. roseus plants treated with JA. researchgate.net

Other Phytohormones: Ethylene (B1197577) has also been shown to play a role in regulating TIA biosynthesis, sometimes interacting with the jasmonate signaling pathway. academicjournals.orgnih.gov For instance, the expression of ORCA genes can be differentially induced by both MeJA and ethylene treatment. researchgate.net In some cases, cytokinins have been observed to enhance the expression of genes like G10H. academicjournals.org

The production of TIAs is a defense mechanism against herbivores and pathogens, and therefore, biotic and abiotic stresses significantly influence the expression of genes in the pathway. nih.govnih.gov

Fungal Elicitors: Fungal elicitors, which mimic pathogen attack, are strong inducers of TIA biosynthesis. nih.gov They trigger a signaling pathway that often involves jasmonates as second messengers, leading to the induced expression of genes like Str1. nih.govd-nb.info Treatment of C. roseus cambial meristematic cells with an Aspergillus flavus elicitor led to increased transcription levels of STR, SGD, and the transcription factor ORCA3. nih.gov

Abiotic Stresses: Various abiotic stresses can also modulate the expression of TIA biosynthetic genes. The promoters of strictosidine synthase-like (SSL) genes have been found to contain a large number of biotic and abiotic stress response elements. nih.govmdpi.com In poplar, the expression of PtrSSLs was responsive to drought and salt stress. nih.gov In Catharanthus roseus, drought and salinity stress conditions have been shown to lead to a higher alkaloid content. frontiersin.org Heavy metals like copper can also up-regulate the expression of TIA genes, particularly in the roots. nih.gov

Table 2: Influence of Elicitors and Stresses on Key Gene Expression

| Stimulus | Effect on Gene Expression | Key Genes Affected | Reference(s) |

| Methyl Jasmonate (MeJA) | Upregulation | STR, SGD, TDC, ORCA3, CrMYC1, CrMYC2 | mdpi.comoup.comnih.govresearchgate.netnih.gov |

| Fungal Elicitor | Upregulation | STR, SGD, ORCA3 | nih.govnih.gov |

| Drought Stress | Upregulation of SSL genes | PtrSSLs (in poplar) | nih.gov |

| Salt Stress | Upregulation of SSL genes | PtrSSLs (in poplar) | nih.gov |

| Copper (Heavy Metal) | Upregulation | TIA pathway genes, especially in roots | nih.gov |

Subcellular Compartmentalization of Enzymatic Steps and Metabolite Trafficking

The biosynthesis of 5α-carboxystrictosidine and subsequent TIAs is a highly compartmentalized process, involving multiple subcellular organelles and cell types. mdpi.comuniv-tours.fr This spatial separation of enzymatic reactions and their substrates and products necessitates a complex system of metabolite trafficking, which adds another layer of regulation to the pathway. mdpi.com

Localization of Biosynthetic Enzymes: The enzymes involved in the early stages of TIA biosynthesis are localized in different subcellular compartments. For instance, in C. roseus, tryptophan decarboxylase (TDC), which produces tryptamine (B22526), is a cytosolic enzyme. nih.gov Secologanin (B1681713) synthase, a cytochrome P450 enzyme, is anchored to the endoplasmic reticulum (ER). nih.gov Crucially, strictosidine synthase (STR), the enzyme that condenses tryptamine and secologanin to form strictosidine, is located in the vacuole. nih.govmdpi.com In contrast, strictosidine β-D-glucosidase (SGD), the enzyme that deglycosylates strictosidine, is targeted to the nucleus. nih.govmdpi.com

This intricate organization, separating enzymes from their substrates and products, not only allows for the fine-tuning of the metabolic flux but also serves as a defense mechanism. The separation of the vacuolar STR and the nuclear SGD creates what has been termed a "nuclear time bomb," where the massive release and activation of strictosidine upon tissue damage can lead to protein cross-linking, a defense against biotic attacks. univ-tours.frnih.gov

Localization of Strictosidine Biosynthetic Enzymes within Plant Cells

The biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs) in plants such as Catharanthus roseus is a model of metabolic complexity, characterized by a high degree of spatial organization at both the cellular and subcellular levels. researchgate.net The synthesis of the central precursor, strictosidine, requires the coordinated action of multiple enzymes that are physically separated within different compartments of the plant cell. tarjomefa.com This subcellular compartmentalization is crucial for regulating metabolic flux and sequestering potentially toxic intermediates. tarjomefa.com

The direct precursors to strictosidine are tryptamine and the monoterpenoid secologanin. mdpi.com The enzymes responsible for their synthesis are located in distinct subcellular compartments. Tryptophan decarboxylase (TDC), the enzyme that produces tryptamine from tryptophan, is a cytosolic enzyme. tarjomefa.comnih.gov The final steps of secologanin biosynthesis also occur in the cytosol and on the cytosolic face of the endoplasmic reticulum (ER). nih.gov For instance, loganic acid O-methyltransferase, which catalyzes the penultimate step in secologanin synthesis, is found in the cytosol. nih.gov The subsequent enzyme, secologanin synthase (SLS), a cytochrome P450, is anchored to the endoplasmic reticulum membrane, where it facilitates the production of secologanin. nih.gov

The key scaffold-forming step, the condensation of tryptamine and secologanin, is catalyzed by strictosidine synthase (STR). wikipedia.org This pivotal enzyme is localized within the vacuole of leaf epidermis cells. nih.govuniversiteitleiden.nl The vacuolar localization of STR physically separates it from the precursor-producing enzymes in the cytosol and ER. tarjomefa.comuniversiteitleiden.nl

Furthermore, the enzyme that acts upon strictosidine, strictosidine β-glucosidase (SGD), which initiates the diversification of the alkaloid pathways by deglycosylating strictosidine, is sequestered in yet another compartment: the nucleus. nih.govresearchgate.net This spatial separation between the vacuole-stored strictosidine and the nuclear-localized SGD is a critical control point, preventing the premature breakdown of the central precursor. nih.gov This intricate arrangement underscores the sophisticated cellular architecture governing MIA biosynthesis.

Table 1: Subcellular Localization of Key Enzymes in Strictosidine Biosynthesis

| Enzyme | Abbreviation | Function | Subcellular Localization |

| Tryptophan Decarboxylase | TDC | Converts tryptophan to tryptamine | Cytosol tarjomefa.comnih.gov |

| Loganic Acid O-methyltransferase | LAMT | Catalyzes a late step in secologanin synthesis | Cytosol nih.gov |

| Secologanin Synthase | SLS | Catalyzes the final step of secologanin synthesis | Endoplasmic Reticulum (ER) nih.gov |

| Strictosidine Synthase | STR | Condenses tryptamine and secologanin | Vacuole nih.govuniversiteitleiden.nl |

| Strictosidine β-glucosidase | SGD | Deglycosylates strictosidine | Nucleus nih.govresearchgate.net |

Trans-Tonoplast Translocation Events of Precursors and Intermediates

The distinct subcellular localization of the enzymes involved in strictosidine biosynthesis necessitates the transport of precursors and intermediates across the vacuolar membrane, known as the tonoplast. nih.gov These translocation events are critical regulatory points in the metabolic pathway. tarjomefa.com

Given that the precursors tryptamine and secologanin are synthesized in the cytosol and at the endoplasmic reticulum, they must be imported into the vacuole to be accessible to the vacuolar-localized strictosidine synthase (STR). tarjomefa.comnih.gov The precise mechanisms and protein transporters responsible for the import of tryptamine and secologanin from the cytosol into the vacuole have not yet been identified. nih.govrsc.org

Following the condensation reaction within the vacuole, the newly synthesized strictosidine must then be exported out of the vacuole and into the cytosol for the subsequent steps of MIA biosynthesis to proceed. nih.govresearchgate.net Research has successfully identified a specific transporter responsible for this crucial efflux. A transporter from the Nitrate/Peptide Family (NPF), designated CrNPF2.9, has been shown to be localized to the tonoplast membrane and is responsible for exporting strictosidine from the vacuole. nih.govrsc.org The discovery of CrNPF2.9 marked the identification of the first intracellular transporter gene in MIA biosynthesis and highlights the vital role of transporters in shuttling alkaloid intermediates between subcellular compartments. nih.gov The transport of strictosidine out of the vacuole is essential, as the next enzyme in the pathway, strictosidine β-glucosidase (SGD), is located in the nucleus. mdpi.comnih.gov

Table 2: Trans-Tonoplast Transport in Strictosidine Biosynthesis

| Metabolite | Direction of Transport | Membrane | Transporter |

| Tryptamine | Cytosol → Vacuole | Tonoplast | Unknown nih.govnih.gov |

| Secologanin | Cytosol → Vacuole | Tonoplast | Unknown nih.govnih.gov |

| Strictosidine | Vacuole → Cytosol | Tonoplast | CrNPF2.9 (NPF Family) nih.govrsc.org |

Advanced Methodologies in Strictosidine, 5alpha Carboxy Research

Analytical Chemistry Techniques for Pathway Intermediates and Products

The identification and quantification of "Strictosidine, 5alpha-carboxy-" and related transient intermediates within complex plant extracts present a significant analytical challenge. Advanced analytical techniques are therefore indispensable for profiling these compounds and confirming their chemical structures.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for the analysis of MIAs, including "Strictosidine, 5alpha-carboxy-". This powerful combination allows for the separation, detection, and tentative identification of compounds from intricate biological matrices.

In a typical workflow, plant extracts are first separated based on the differential partitioning of their constituent molecules between a stationary and a mobile phase in an HPLC system. The eluting compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides highly sensitive and specific detection, enabling the profiling of even low-abundance intermediates.

Detailed Research Findings:

Metabolite Profiling: HPLC-MS is instrumental in creating detailed metabolite profiles of plant tissues or cell cultures, revealing the presence of known and potentially novel alkaloids. By comparing the retention times and mass spectra of unknown peaks with those of authentic standards or with data from spectral libraries, researchers can tentatively identify compounds like "Strictosidine, 5alpha-carboxy-".

Pathway Elucidation: By feeding isotopically labeled precursors and tracking their incorporation into downstream metabolites using LC-MS, researchers can trace the biosynthetic route to "Strictosidine, 5alpha-carboxy-" and other related alkaloids.

Quantitative Analysis: HPLC-MS can be configured for quantitative studies (e.g., using selected reaction monitoring, SRM) to measure the concentration of specific alkaloids in response to different genetic or environmental perturbations.

While HPLC-MS is excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural and stereochemical elucidation of novel compounds. nih.gov For a molecule like "Strictosidine, 5alpha-carboxy-", where the precise arrangement of atoms in three-dimensional space is critical to its biological function, NMR is an essential tool.

NMR spectroscopy exploits the magnetic properties of atomic nuclei. By analyzing the resonance frequencies of nuclei such as ¹H and ¹³C in a magnetic field, detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule can be obtained.

Detailed Research Findings:

Structural Confirmation: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide the necessary data to piece together the complete chemical structure of a purified compound, confirming the presence and position of the 5-alpha-carboxy group on the strictosidine (B192452) scaffold.

Stereochemistry Determination: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), allow for the determination of the relative stereochemistry of the molecule by measuring the spatial proximity of protons. This is crucial for establishing the correct configuration at the various chiral centers within "Strictosidine, 5alpha-carboxy-".

Conformational Analysis: NMR can also provide insights into the preferred conformation of the molecule in solution, which can be important for understanding its interaction with enzymes.

Molecular Biology Techniques for Gene Isolation and Expression Analysis

Understanding the biosynthesis of "Strictosidine, 5alpha-carboxy-" at a molecular level requires the identification and characterization of the genes encoding the biosynthetic enzymes.

The isolation of genes involved in the biosynthesis of "Strictosidine, 5alpha-carboxy-" often begins with the construction of a cDNA library from the plant of interest. nih.govresearchgate.net Based on homology to known biosynthetic genes from other species, degenerate primers can be designed to amplify a fragment of the target gene. nih.govresearchgate.net This fragment can then be used as a probe to screen the cDNA library and isolate the full-length gene. nih.govresearchgate.net

Once a candidate gene is identified, its expression pattern can be analyzed using Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR). This technique allows for the precise measurement of the amount of a specific mRNA transcript in a given tissue or under certain conditions.

Detailed Research Findings:

Identification of Biosynthetic Genes: By correlating gene expression profiles with the accumulation of "Strictosidine, 5alpha-carboxy-" and related alkaloids, researchers can identify candidate genes for the enzymes involved in its biosynthesis.

Regulatory Studies: qRT-PCR is used to study how the expression of these genes is regulated by developmental cues, environmental stimuli, or the application of signaling molecules like methyl jasmonate, which is known to induce the expression of many MIA biosynthetic genes. nih.gov

Tissue-Specific Expression: This technique can reveal the specific tissues or cell types where the biosynthesis of "Strictosidine, 5alpha-carboxy-" occurs by comparing the expression levels of the relevant genes in different parts of the plant.

To functionally validate the role of a candidate gene in the biosynthesis of "Strictosidine, 5alpha-carboxy-", researchers often employ gene silencing or overexpression techniques.

Gene Silencing: Techniques like RNA interference (RNAi) or virus-induced gene silencing (VIGS) can be used to specifically reduce the expression of a target gene. If the silencing of a particular gene leads to a decrease in the accumulation of "Strictosidine, 5alpha-carboxy-", it provides strong evidence for its involvement in the biosynthetic pathway.

Overexpression: Conversely, overexpressing a candidate gene in the native plant or a heterologous system (like Nicotiana benthamiana or yeast) can lead to an increased production of "Strictosidine, 5alpha-carboxy-" or its downstream products. frontiersin.org This not only confirms the function of the gene but can also be a strategy for the metabolic engineering of high-value alkaloids.

Table of Research Findings from Gene Manipulation Studies

| Technique | Target Gene (Example) | Organism | Expected Outcome for "Strictosidine, 5alpha-carboxy-" Biosynthesis |

| Gene Silencing (VIGS) | Tryptophan Decarboxylase | Catharanthus roseus | Decrease in tryptamine (B22526) and subsequently "Strictosidine, 5alpha-carboxy-" |

| Overexpression | Strictosidine Synthase | Nicotiana benthamiana | Potential increase in strictosidine and its derivatives |

| CRISPR/Cas9 Gene Editing | Regulatory Transcription Factor | Catharanthus roseus | Altered expression of multiple pathway genes, affecting the profile of alkaloids including "Strictosidine, 5alpha-carboxy-" |

In Silico Analysis and Homology Modeling of Biosynthetic Enzymes

Computational approaches play an increasingly important role in the study of biosynthetic pathways. nih.govnih.gov In silico analysis and homology modeling provide valuable insights into the structure and function of enzymes, even before they have been crystallized. nih.govnih.gov

In silico analysis involves the use of bioinformatics tools to analyze the amino acid sequence of a protein. nih.govnih.gov This can predict important features such as transmembrane domains, signal peptides, and conserved functional motifs. nih.gov

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein. nih.govnih.gov For the enzymes involved in "Strictosidine, 5alpha-carboxy-" biosynthesis, the crystal structure of strictosidine synthase from Rauvolfia serpentina serves as an excellent template.

Detailed Research Findings:

Predicting Enzyme Function: By comparing the sequence of a newly identified enzyme to databases of known proteins, researchers can often infer its general function.

Rational Enzyme Engineering: The structural model can be used to guide site-directed mutagenesis experiments aimed at altering the substrate specificity or catalytic efficiency of the enzyme. For example, by modifying residues in the active site, it may be possible to engineer an enzyme that more efficiently produces "Strictosidine, 5alpha-carboxy-" or even novel "unnatural" alkaloids.

Prediction of Protein Structure and Active Sites

The study of 5α-carboxy-strictosidine and related monoterpenoid indole (B1671886) alkaloids (MIAs) is deeply connected to understanding the structure and function of the enzymes responsible for their biosynthesis. A pivotal enzyme in this pathway is Strictosidine Synthase (STR), which catalyzes the stereospecific condensation of tryptamine and secologanin (B1681713) to form strictosidine. wikipedia.orguniprot.org While the three-dimensional crystal structure of STR from the medicinal plant Rauvolfia serpentina has been solved, providing a foundational model, computational methods are frequently employed to predict the structures of STR from other species or to model mutant versions. desy.denih.gov

In silico analysis and homology modeling are primary techniques for predicting protein structure when an experimental structure is unavailable. nih.gov For instance, the structure of STR from Catharanthus roseus was predicted using this approach. The process involves several computational steps, starting with physicochemical characterization using servers like Expasy's Protparam to determine properties such as the theoretical isoelectric point (pI), aliphatic index (indicating thermal stability), and grand average of hydropathy (GRAVY), which suggests how the protein interacts with water. nih.gov Following this, secondary structure elements (alpha-helices, beta-sheets) are predicted using tools like SOPMA. nih.gov

For the creation of a 3D model, homology modeling programs such as Swiss-Model or Modeller are utilized. nih.govut.ac.ir These tools build a model of the target protein based on the known experimental structure of a homologous protein (the "template"). The quality and validity of the resulting model are then rigorously assessed using validation tools like PROCHECK and PROVE, which check the stereochemical quality and structural integrity of the predicted protein. nih.gov These computational predictions have consistently revealed that STR enzymes possess a conserved six-bladed β-propeller fold, a feature first identified in the R. serpentina crystal structure. desy.deresearchgate.net

The identification of the active site and its key catalytic residues is crucial for understanding enzyme mechanism and substrate specificity. Structural analysis of the R. serpentina STR, complexed with its substrates, has provided a detailed view of the active site. nih.gov These studies, complemented by site-directed mutagenesis, have identified Glu309 as the essential catalytic residue responsible for the Pictet-Spengler reaction. desy.denih.gov Other critical residues within the binding pocket have also been characterized. Tryptamine binds deep within the pocket, where its primary amine forms a hydrogen bond with Glu309. wikipedia.org Its indole ring is stabilized by π-π stacking interactions with residues Phe226 and Tyr151. wikipedia.org Secologanin binds closer to the entrance of the pocket, where its glucose moiety interacts with positively charged residues like His307. wikipedia.org

Table 1: Computational Tools Used in Protein Structure Prediction and Analysis

| Tool/Server | Purpose | Reference |

|---|---|---|

| Expasy Protparam | Predicts physicochemical parameters (pI, aliphatic index, GRAVY). | nih.gov |

| SOPMA | Predicts secondary structure elements (helices, sheets, coils). | nih.gov |

| SOSUI | Predicts transmembrane regions. | nih.gov |

| Swiss-Model/Modeller | Performs homology modeling to generate a 3D protein structure. | nih.govut.ac.ir |

| PROCHECK/PROVE | Validates the stereochemical quality and accuracy of a predicted model. | nih.gov |

| GROMACS | Used for molecular dynamics simulations to assess model stability. | ut.ac.ir |

Table 2: Key Active Site Residues in R. serpentina Strictosidine Synthase

| Residue | Role in Catalysis/Binding | Reference |

|---|---|---|

| Glu309 | Essential catalytic residue; protonates the substrate. | desy.denih.gov |

| Tyr151 | Stabilizes the tryptamine indole ring via π-bond interactions. | wikipedia.org |

| Phe226 | Stabilizes the tryptamine indole ring via π-bond interactions. | wikipedia.org |

| His307 | Binds the glucose moiety of the secologanin substrate. | wikipedia.org |

| His277 | Binds the glucose moiety of the secologanin substrate. | wikipedia.org |

| Val208 | Influences substrate specificity; mutation allows acceptance of tryptamine analogs. | wikipedia.org |

Computational Approaches for Enzyme-Substrate Interactions

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the dynamic interactions between enzymes like Strictosidine Synthase (STR) and their substrates. acs.org These approaches provide insights into binding affinities, conformational changes, and the determinants of stereoselectivity that are often difficult to capture through static experimental structures alone.

Molecular docking is used to predict the preferred binding orientation of a substrate or ligand within an enzyme's active site. Programs like Autodock Vina are employed to dock intermediates into the binding pocket to generate a starting pose for further analysis. acs.org This technique has been instrumental in studying how STR accommodates not only its natural substrates but also non-natural analogs.

Molecular dynamics (MD) simulations build upon docking results to model the behavior of the enzyme-substrate complex over time, providing a more realistic view of the interactions in a simulated physiological environment. nih.gov Software packages such as Amber and GROMACS are used to run these simulations, which can span from nanoseconds to microseconds. ut.ac.iracs.org MD simulations have been crucial in explaining the stereopreference of STR. For example, simulations showed that for the natural substrate, the glucose unit of secologanin anchors the intermediate to a specific region of the protein surface, placing the tryptamine moiety tightly in a hydrophobic pocket. acs.org This orientation highly favors the formation of (S)-strictosidine. acs.org

These computational studies have also rationalized unexpected experimental outcomes. When STR is presented with short-chain aliphatic aldehydes instead of secologanin, it paradoxically produces the opposite (R)-configured product. acs.org MD simulations revealed that these smaller aldehydes bind in an inverted fashion compared to secologanin, which leads to the switch in stereochemical outcome. acs.org

Furthermore, MD simulations have been used to explore the cooperativity and order of substrate binding. nih.gov By using a non-reactive "decoy" analog of tryptamine, researchers could computationally and experimentally (via Isothermal Titration Calorimetry) demonstrate that secologanin binding is significantly enhanced in the presence of tryptamine. nih.gov This supports a "tryptamine-first" binding mechanism, where the initial binding of tryptamine induces a conformational change in the enzyme that facilitates the subsequent binding of secologanin. nih.gov More advanced techniques like steered molecular dynamics (sMD) can be used to simulate the process of a ligand entering or exiting the active site channel, identifying critical residues that control this migration. youtube.complos.org

Table 3: Methodologies in Computational Enzyme-Substrate Interaction Studies

| Methodology | Software Example | Key Application/Finding | Reference |

|---|---|---|---|

| Molecular Docking | Autodock Vina | Predicts the initial binding pose of substrates and intermediates in the active site. | acs.org |

| Molecular Dynamics (MD) | Amber, GROMACS | Simulates the dynamic behavior of the enzyme-substrate complex; explains stereoselectivity and conformational changes. | ut.ac.iracs.orgnih.gov |

| Steered Molecular Dynamics (sMD) | N/A | Simulates the migration pathway of a ligand into or out of the active site, identifying key residues controlling access. | youtube.complos.org |

| Isothermal Titration Calorimetry (ITC) with MD | N/A | Used in conjunction with MD to confirm binding order and cooperativity (e.g., "tryptamine-first" mechanism in STR). | nih.gov |

Ecological and Evolutionary Research Perspectives of Strictosidine Derived Compounds

Role of Strictosidine-Derived Compounds in Plant Defense Mechanisms

Strictosidine-derived compounds, a diverse class of monoterpenoid indole (B1671886) alkaloids (MIAs), are crucial to plant survival, acting as a sophisticated chemical shield against a variety of biological threats. mdpi.com Their presence is a key element of the plant's defense arsenal, enhancing resistance to pathogens and herbivores.

The ecological success of plants is partly attributable to their ability to produce compounds that deter or harm potential aggressors. Strictosidine-derived alkaloids are well-documented for their antimicrobial and antifeedant properties. For instance, extracts of Uncaria tomentosa, a plant known to produce a variety of alkaloids including 5α-carboxystrictosidine, have demonstrated significant antimicrobial activity against a range of human pathogens. nih.govmdpi.comfrontiersin.org Studies have shown that these extracts can inhibit the growth of various bacteria, including Streptococcus mutans and Staphylococcus species, which are common in the human oral cavity. nih.govunesp.brresearchgate.net The broad-spectrum antibacterial action of U. tomentosa extracts suggests that the complex mixture of alkaloids, potentially including 5α-carboxystrictosidine, contributes to the plant's defense against microbial invasion. mdpi.comfrontiersin.org

While direct studies on the antifeedant properties of 5α-carboxystrictosidine are not extensively documented, the general role of alkaloids as feeding deterrents is well-established. These compounds often impart a bitter taste or are toxic to herbivores, thus reducing the likelihood of being eaten. The presence of a diverse array of alkaloids in plants like U. tomentosa likely provides a multi-pronged defense against a wide range of herbivores.

Plants can actively respond to attacks from herbivores and pathogens by increasing the production and accumulation of defensive compounds like alkaloids. This process, known as induced defense, is a dynamic and efficient way for a plant to allocate resources to defense only when needed. The expression of genes encoding for strictosidine (B192452) synthase-like (SSL) proteins, which are involved in the biosynthesis of alkaloid precursors, has been shown to be induced by various defense-related signaling molecules such as salicylic (B10762653) acid, methyl jasmonate, and ethylene (B1197577). nih.govnih.gov This suggests a mechanism by which a plant, upon sensing a threat, can ramp up the production of its chemical defenses.

Furthermore, studies on poplar trees have identified that the promoter regions of PtrSSL genes contain numerous elements that respond to both biotic and abiotic stress, indicating their critical role in plant resistance. mdpi.com The accumulation of alkaloids in response to stress is a key strategy for enhancing a plant's defensive capabilities against a variety of environmental challenges.

Chemotaxonomic Significance of Strictosidine, 5alpha-carboxy- and Co-occurring Alkaloids

The specific profile of alkaloids within a plant species can serve as a chemical fingerprint, providing valuable information for taxonomic classification. The presence of "Strictosidine, 5alpha-carboxy-" (5-carboxystrictosidine) and its associated alkaloids in certain plant species highlights its chemotaxonomic importance.

This compound has been identified in Uncaria tomentosa, a plant species belonging to the Rubiaceae family. nih.gov The chemical composition of U. tomentosa is complex, with different chemotypes being recognized based on their distinct alkaloid profiles. scielo.bruni-graz.at The co-occurrence of 5α-carboxystrictosidine with a specific suite of other indole and oxindole (B195798) alkaloids can help to distinguish between different species and even between different populations of the same species. scielo.brmdpi.com This chemical diversity underscores the evolutionary divergence within the genus Uncaria and provides a powerful tool for plant systematists.

Future Research Directions and Challenges

Elucidation of Uncharacterized Enzymatic Steps and Regulatory Elements in Strictosidine (B192452), 5alpha-carboxy- Biosynthesis

A primary focus of future research will be the complete elucidation of the biosynthetic pathway leading to Strictosidine, 5alpha-carboxy-. While the core pathway to strictosidine is well-established, the specific enzymatic steps and regulatory mechanisms governing the formation of its carboxylated derivative remain less understood. wikipedia.orgnih.gov Identifying and characterizing the enzymes responsible for the carboxylation of strictosidine is a key objective. This will likely involve a combination of transcriptomics, proteomics, and metabolomics approaches in plants known to produce this compound, such as Catharanthus roseus and Rauvolfia serpentina. wikipedia.orgpugetsound.edu

Furthermore, understanding the regulatory elements that control the expression of genes in this pathway is crucial. Research has shown that the promoter of the strictosidine synthase gene contains elements that respond to elicitors and are bound by nuclear protein factors like GT-1 and G-Box Binding Factors (GBFs). nih.govcjnmcpu.com Future studies will aim to identify similar regulatory elements for the genes involved in the biosynthesis of Strictosidine, 5alpha-carboxy-. This knowledge is essential for developing strategies to upregulate the production of this specific compound. The regulation of the strictosidine synthase gene by plant hormones such as auxin and jasmonate also suggests complex control mechanisms that warrant further investigation. wikipedia.org

Application of Advanced Genome Editing Technologies (e.g., CRISPR/Cas9) for Precision Metabolic Engineering

The advent of CRISPR/Cas9 and other genome editing tools has revolutionized the field of metabolic engineering. nih.gov These technologies offer the potential for precise and targeted modifications of the genetic makeup of plants and microorganisms to enhance the production of desired compounds. In the context of Strictosidine, 5alpha-carboxy-, CRISPR/Cas9 can be employed to:

Knockout competing pathways: By inactivating genes that divert precursors away from the strictosidine pathway, the metabolic flux towards the desired product can be increased. nih.gov

Upregulate key enzymes: The expression of rate-limiting enzymes in the biosynthetic pathway can be enhanced by editing their promoter regions.

Introduce novel functionalities: Genes from other organisms that encode enzymes with desirable properties, such as improved catalytic efficiency or substrate specificity, can be inserted into the genome of the production host.

Recent successes in using CRISPR/Cas9 to enhance the production of various specialized metabolites in plants provide a strong foundation for its application in engineering the biosynthesis of Strictosidine, 5alpha-carboxy-. nih.gov For instance, multiplex genome editing has been used to significantly increase the concentration of lycopene (B16060) in tomato. nih.gov

Systems Biology Approaches to Understand Complex Pathway Regulation and Network Dynamics

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, will be indispensable for unraveling the complex regulatory networks that govern MIA biosynthesis. This holistic view will allow researchers to move beyond the study of individual genes and enzymes to understand how the entire metabolic network responds to genetic and environmental perturbations.

By constructing detailed metabolic models, it will be possible to predict the effects of genetic modifications and to identify non-obvious targets for metabolic engineering. This approach has been successfully applied to other complex natural product pathways and holds great promise for optimizing the production of Strictosidine, 5alpha-carboxy- and its derivatives.

Discovery of Novel Strictosidine, 5alpha-carboxy- Derivatives and Their Biosynthetic Routes

The vast chemical diversity of the MIA family suggests that many novel derivatives of strictosidine, including those of Strictosidine, 5alpha-carboxy-, are yet to be discovered. nih.govpugetsound.edu Modern analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, coupled with advanced data analysis methods, will be instrumental in identifying these new compounds from plant extracts and engineered microbial systems.

Once novel derivatives are identified, the next challenge is to elucidate their biosynthetic pathways. This will involve identifying the enzymes responsible for their formation, which can then be used in synthetic biology applications to produce these new-to-nature compounds. The directed biosynthesis of strictosidine analogs by feeding modified tryptamine (B22526) precursors to engineered systems has already been demonstrated, paving the way for the creation of a wide range of novel MIAs. nih.govacs.orgnih.gov

Development of Sustainable Production Platforms for High-Value Strictosidine Derivatives

A major goal of research in this area is the development of sustainable and economically viable platforms for the production of high-value strictosidine derivatives for pharmaceutical and other applications. mdpi.com While chemical synthesis of these complex molecules is often challenging and uneconomical, biotechnological production in engineered microorganisms or plants offers a promising alternative. nih.govmdpi.com

Yeast (Saccharomyces cerevisiae) has emerged as a particularly attractive host for the production of MIAs due to its genetic tractability and scalability. nih.govnih.gov Significant progress has been made in engineering yeast to produce strictosidine, with reported titers reaching up to 50 mg/L. nih.govacs.org Future work will focus on further optimizing these microbial platforms by improving precursor supply, enhancing enzyme activity, and minimizing the formation of unwanted byproducts. researchgate.net

Q & A

Basic Research Questions

Q. What are the key enzymatic steps in the biosynthetic pathway of 5alpha-carboxy-strictosidine, and how can they be experimentally validated?

- Methodological Answer : The biosynthesis involves sequential enzymatic reactions starting from geraniol. Key enzymes include geraniol 8-hydroxylase (G8H) and 8-hydroxygeraniol oxidoreductase (8HGO), which convert geraniol to 8-oxogeranial. Strictosidine synthase (STR) then catalyzes the condensation of 8-oxogeranial-derived secologanin with tryptamine. Experimental validation requires heterologous expression of these enzymes in yeast (e.g., Saccharomyces cerevisiae) followed by metabolite profiling using LC-MS or NMR to confirm intermediate formation .

Q. How is 5alpha-carboxy-strictosidine structurally characterized, and what analytical techniques are essential for its identification?

- Methodological Answer : Structural characterization relies on a combination of techniques:

- NMR spectroscopy (1H, 13C, 2D-COSY) to resolve stereochemistry and carbon frameworks.

- High-resolution mass spectrometry (HR-MS) for molecular formula confirmation.

- X-ray crystallography (if crystallizable) to determine absolute configuration.

- Computational validation (e.g., Swiss-Model for homology modeling) to predict secondary structures and active sites .

Q. What are the primary challenges in detecting 5alpha-carboxy-strictosidine in plant tissues, and how can these be addressed?

- Methodological Answer : Challenges include low abundance and matrix interference from other alkaloids. Solutions involve:

- Tissue-specific extraction protocols (e.g., vacuolar isolation due to strictosidine localization in vacuoles).

- Ultra-sensitive LC-MS/MS with multiple reaction monitoring (MRM) for selective quantification.

- Isotope-labeled internal standards (e.g., deuterated strictosidine) to improve accuracy .

Advanced Research Questions

Q. How do structural modifications at the 5alpha-carboxy position influence strictosidine’s role as a precursor for monoterpenoid indole alkaloids (MIAs)?

- Methodological Answer : The 5alpha-carboxy group modulates reactivity during downstream transformations (e.g., deglucosylation by strictosidine β-glucosidase (SGD) to form strictosidine aglycone). Site-directed mutagenesis of SGD can be used to study steric and electronic effects. Comparative metabolomics of wild-type vs. mutant Catharanthus roseus lines can reveal altered MIA profiles .

Q. What metabolic engineering strategies are effective for optimizing 5alpha-carboxy-strictosidine production in heterologous hosts?

- Methodological Answer : Strategies include:

- Compartmentalization : Co-localizing G8H, 8HGO, and STR in yeast peroxisomes to enhance pathway flux.

- Enzyme engineering : Directed evolution of STR for improved substrate specificity.

- Dynamic regulation : CRISPRi/a systems to balance precursor availability (e.g., tryptamine and secologanin).

- Fed-batch fermentation with in-situ product removal to mitigate feedback inhibition .

Q. How can computational models predict the substrate binding affinity of strictosidine synthase (STR) for non-natural analogs of secologanin?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations can predict binding modes. Homology models of STR (built using Swiss-Model) are validated with PROCHECK and PROVE. In vitro assays with synthesized analogs (e.g., 7-dehydrosecologanin) are then used to verify predictions .

Q. What experimental approaches resolve contradictions in reported biosynthetic intermediates between in planta and heterologous systems?

- Methodological Answer : Discrepancies (e.g., cis-trans-nepetalactol vs. loganin as intermediates) require:

- Isotopic labeling : Track carbon flux from geraniol to strictosidine in both systems.

- Gene knockdowns : Silencing candidate enzymes (e.g., iridoid oxidase) in C. roseus to identify blocked steps.

- Cross-species comparative transcriptomics to identify missing pathway components .

Methodological Notes

- Data Validation : Always cross-validate LC-MS/NMR results with synthetic standards (commercially available or custom-synthesized).

- Conflict Resolution : For contradictory pathway data, use in vitro reconstitution of purified enzymes to isolate individual reaction steps .

- Ethical Considerations : Adhere to ABS (Access and Benefit-Sharing) guidelines when working with plant-derived enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.